

An In-depth Technical Guide to the Analytical Reference Standard of Cumyl-INACA

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Compound of Interest

Compound Name: Cumyl-inaca

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard for **Cumyl-INACA**, a synthetic cannabinoid precursor. The information compiled herein is intended to support research, forensic analysis, and drug development activities.

Introduction

Cumyl-INACA, formally known as N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, is recognized as a precursor in the synthesis of several potent synthetic cannabinoids, including CUMYL-THPINACA, 5-fluoro CUMYL-PINACA, and CUMYL-PINACA.^[1] Its emergence is linked to efforts to circumvent existing regulations on controlled synthetic cannabinoids.^{[2][3]} As a "tail-less" precursor, it provides a key building block for the clandestine production of various psychoactive substances. This guide details its chemical and physical properties, analytical methodologies for its identification, and an overview of its expected metabolic and pharmacological characteristics based on its structural class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Cumyl-INACA** is presented in Table 1. This data is essential for its accurate identification and handling in a laboratory setting.

Property	Value	Reference
Formal Name	N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide	[1]
Synonyms	N/A	
CAS Number	1631075-21-2	[1]
Chemical Formula	C ₁₇ H ₁₇ N ₃ O	[1]
Molecular Weight	279.3 g/mol	[1]
Exact Mass	279.1372	
Appearance	White to off-white solid	
Solubility	DMF: 3 mg/ml, DMSO: 3 mg/ml	[1]
InChI Key	COOPWWXIRLDJCP-UHFFFAOYSA-N	[1]

Synthesis

While a specific, detailed synthesis protocol for **Cumyl-INACA** is not widely published in peer-reviewed literature, a general and adaptable method for the synthesis of 1H-indazole-3-carboxamide derivatives can be employed.[\[4\]](#)[\[5\]](#) This typically involves the coupling of 1H-indazole-3-carboxylic acid with cumylamine.

General Experimental Protocol for Synthesis

The synthesis can be conceptualized as a two-step process: the formation of 1H-indazole-3-carboxylic acid, followed by its amidation with cumylamine.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid

This intermediate can be synthesized from o-toluidine through diazotization and subsequent cyclization.[\[6\]](#)

Step 2: Amide Coupling

- Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add coupling reagents like 1-Hydroxybenzotriazole (HOBT) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl), along with a base such as triethylamine (TEA).
- Amine Addition: The reaction mixture is stirred at room temperature, followed by the addition of cumylamine (1-methyl-1-phenylethanamine).
- Reaction Monitoring and Work-up: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice water and the product is extracted with an organic solvent (e.g., a mixture of methanol and chloroform).
- Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield **Cumyl-INACA**.^[4]

Analytical Methodology

The identification and quantification of **Cumyl-INACA** in various matrices are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).^{[2][3]}

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like **Cumyl-INACA**.

- Sample Preparation: For reference standards, a simple dilution in a volatile organic solvent such as methanol is sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte.^{[2][7]}
- Instrumentation: An Agilent 5975 Series GC/MSD system or an equivalent is commonly used.^[8]
- GC Parameters:
 - Column: A non-polar column, such as a DB-5MS or equivalent, is suitable.
 - Injector Temperature: 250-280 °C.

- Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C), holds for a short period, and then ramps up to a final temperature of around 300 °C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: A mass range of 40-550 amu is generally sufficient to capture the parent ion and characteristic fragments.

Parameter	Value
Instrument	Agilent 5975 Series GC/MSD or equivalent [8]
Sample Preparation	Standard diluted in methanol [8]
Ionization	Electron Ionization (EI) at 70 eV

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS offers high sensitivity and mass accuracy, making it ideal for the detection of **Cumyl-INACA** in complex matrices like blood and urine.

- Sample Preparation: A liquid-liquid extraction is commonly employed for biological samples. [\[2\]](#)
- Instrumentation: A Sciex X500R LC-QTOF-MS system or a similar high-resolution mass spectrometer is used.[\[2\]](#)[\[8\]](#)
- LC Parameters:
 - Column: A C18 reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm), provides good separation.[\[8\]](#)
 - Mobile Phase: A gradient elution with two solvents is typical. For example, Mobile Phase A could be 10 mM ammonium formate in water (pH 3.0), and Mobile Phase B could be a mixture of methanol and acetonitrile (50:50).[\[8\]](#)

- Flow Rate: A flow rate of 0.4-0.6 mL/min is common.
- MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Range: A TOF-MS scan range of 100-510 Da is appropriate.[8]
 - Data Acquisition: Data-dependent acquisition can be used to obtain MS/MS spectra for confirmation.

Parameter	Value
Instrument	Sciex X500R LC-QTOF-MS or equivalent[2][8]
Sample Preparation	Liquid-liquid extraction[2][8]
Column	Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[8]
Mobile Phase A	10 mM Ammonium formate (pH 3.0)[8]
Mobile Phase B	Methanol/Acetonitrile (50:50)[8]
Flow Rate	0.4 mL/min[8]
Gradient	Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min[8]
Injection Volume	10 µL[8]
TOF MS Scan Range	100-510 Da[8]

Metabolism

While specific *in vitro* metabolism studies for **Cumyl-INACA** are not extensively documented, the metabolic fate of structurally related cumyl-containing synthetic cannabinoids has been investigated.[9][10][11][12] These studies provide a predictive framework for the biotransformation of **Cumyl-INACA**.

Predicted Metabolic Pathways

The metabolism of **Cumyl-INACA** is expected to proceed primarily through Phase I oxidative transformations, catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[13][14]

- Hydroxylation: This is a major metabolic pathway for many synthetic cannabinoids. Hydroxylation can occur on the cumyl moiety (at the phenyl ring or methyl groups) or on the indazole ring.[9][14]
- N-Dealkylation: Cleavage of the cumyl group from the carboxamide nitrogen is another potential metabolic route.
- Further Oxidation: The hydroxylated metabolites can be further oxidized to form ketones or carboxylic acids.
- Phase II Conjugation: The Phase I metabolites, particularly those with hydroxyl groups, can undergo glucuronidation to form more water-soluble conjugates for excretion.

Pharmacology and Signaling Pathways

As a precursor, **Cumyl-INACA** is expected to have low intrinsic pharmacological activity and potency at cannabinoid receptors.[2] However, the synthetic cannabinoids derived from it are potent agonists of the cannabinoid receptors CB1 and CB2.

Mechanism of Action of Derived Cannabinoids

The psychoactive and physiological effects of synthetic cannabinoids synthesized from **Cumyl-INACA** are mediated through their interaction with the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

- CB1 Receptors: Primarily located in the central nervous system, their activation is responsible for the psychoactive effects.
- CB2 Receptors: Mainly found in the peripheral nervous system and on immune cells, their activation is associated with immunomodulatory effects.

Upon agonist binding, these receptors activate intracellular signaling cascades.

Signaling Pathway

- G-Protein Activation: The agonist-bound CB1/CB2 receptor activates inhibitory G-proteins (Gi/o).
- Adenylyl Cyclase Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Ion Channel Modulation: The G-protein subunits can also directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
- MAPK Pathway Activation: Activation of cannabinoid receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes including cell growth and differentiation.

Conclusion

Cumyl-INACA is a significant compound in the landscape of new psychoactive substances due to its role as a versatile precursor. This technical guide has provided a detailed overview of its chemical properties, a general synthesis approach, established analytical methods for its detection, and a predictive summary of its metabolism and the pharmacological action of its derivatives. The information presented is intended to be a valuable resource for the scientific and forensic communities in their efforts to identify, understand, and regulate synthetic cannabinoids.

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